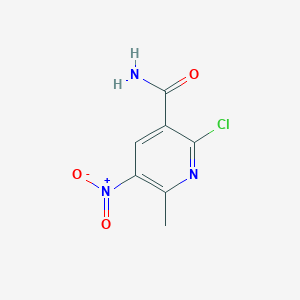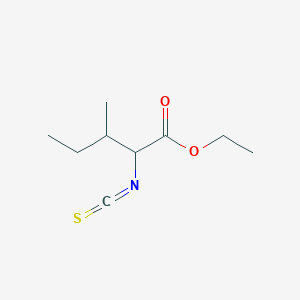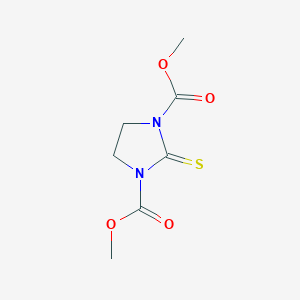
2-Chloro-6-methyl-5-nitropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methyl-5-nitropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a pyridine ring, along with a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of 2-Chloro-6-methylpyridine followed by the introduction of the carboxamide group. The nitration reaction is usually carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting nitro compound is then subjected to amidation using ammonia or an amine to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyridines: Formed by nucleophilic substitution of the chlorine atom.
科学的研究の応用
2-Chloro-6-methyl-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals and dyes
作用機序
The mechanism of action of 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
2-Chloro-5-methyl-3-nitropyridine: Similar structure but lacks the carboxamide group.
2-Chloro-6-methoxy-3-nitropyridine: Contains a methoxy group instead of a methyl group.
2-Chloro-3-methyl-5-nitropyridine: Differently substituted on the pyridine ring.
Uniqueness: 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide is unique due to the presence of the carboxamide group, which can enhance its binding affinity to biological targets and increase its potential as a pharmaceutical intermediate .
特性
CAS番号 |
60524-27-8 |
|---|---|
分子式 |
C7H6ClN3O3 |
分子量 |
215.59 g/mol |
IUPAC名 |
2-chloro-6-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H6ClN3O3/c1-3-5(11(13)14)2-4(7(9)12)6(8)10-3/h2H,1H3,(H2,9,12) |
InChIキー |
ZNWYWNYYHQPBPT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)


![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)


![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)


![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)

